Concanavalin
Overview
Description
Concanavalin A is a lectin, a type of carbohydrate-binding protein, originally extracted from the jack bean (Canavalia ensiformis). It is known for its ability to bind specifically to certain sugar molecules, particularly mannose and glucose. This property makes it a valuable tool in various biochemical and medical applications, including the study of glycoproteins and cell surface carbohydrates .
Preparation Methods
Synthetic Routes and Reaction Conditions: Concanavalin A is typically isolated from jack beans through a series of extraction and purification steps. The process involves homogenizing the beans, followed by precipitation and chromatography techniques to purify the lectin. The final product is often lyophilized for storage .
Industrial Production Methods: Industrial production of this compound A involves large-scale cultivation of jack beans, followed by mechanical extraction and purification processes. The purified lectin is then tested for activity and contaminants before being packaged for distribution .
Chemical Reactions Analysis
Types of Reactions: Concanavalin A primarily undergoes binding reactions with carbohydrates. It does not typically participate in oxidation, reduction, or substitution reactions as it is a protein and not a small molecule.
Common Reagents and Conditions: The binding of this compound A to carbohydrates is facilitated by the presence of metal ions such as calcium and manganese, which are essential for its activity. The binding occurs under physiological conditions, typically in a buffered solution at neutral pH .
Major Products Formed: The major product of this compound A reactions is the formation of stable complexes with glycoproteins and other carbohydrate-containing molecules. These complexes can be used in various analytical and preparative techniques .
Scientific Research Applications
Concanavalin A has a wide range of applications in scientific research:
Chemistry: It is used in affinity chromatography to purify glycoproteins and other carbohydrate-containing molecules.
Biology: this compound A is used to study cell surface carbohydrates and their role in cell-cell interactions.
Medicine: this compound A has been investigated for its potential anti-cancer properties.
Mechanism of Action
Concanavalin A exerts its effects by binding specifically to α-D-mannosyl and α-D-glucosyl residues on glycoproteins and glycolipids. This binding can trigger various cellular responses, including the activation of immune cells and the induction of apoptosis in cancer cells. The primary molecular targets of this compound A are receptors on the cell surface that contain these sugar residues .
Comparison with Similar Compounds
Phytohemagglutinin: Found in red kidney beans, it has a broader carbohydrate specificity compared to Concanavalin A.
Soybean Agglutinin: Found in soybeans, it binds to N-acetylgalactosamine residues and is used in similar applications as this compound A but with different carbohydrate specificity.
This compound A’s unique specificity and binding properties make it a valuable tool in various scientific and industrial applications, distinguishing it from other lectins in its family.
Properties
IUPAC Name |
1-[(4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6-,7+,8?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOMLICNUCNMMY-KJFJCRTCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)C2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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